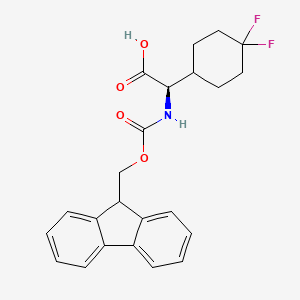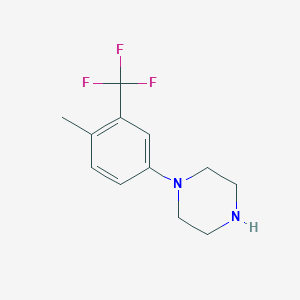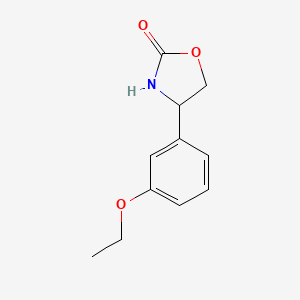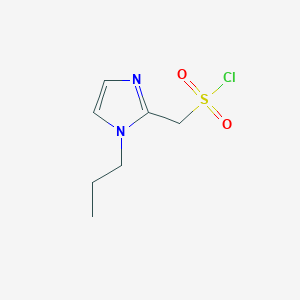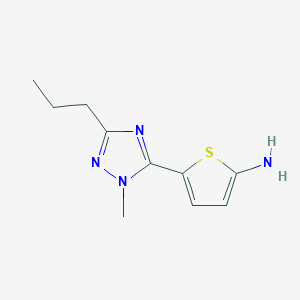
5-(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)thiophen-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-Methyl-3-propyl-1H-1,2,4-triazol-5-yl)thiophen-2-amine is a heterocyclic compound that contains both a triazole and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Methyl-3-propyl-1H-1,2,4-triazol-5-yl)thiophen-2-amine typically involves the formation of the triazole ring followed by the introduction of the thiophene moiety. One common method involves the reaction of 1-methyl-3-propyl-1H-1,2,4-triazole with a thiophene derivative under suitable conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and a solvent like dimethylformamide or tetrahydrofuran. The reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-(1-Methyl-3-propyl-1H-1,2,4-triazol-5-yl)thiophen-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
5-(1-Methyl-3-propyl-1H-1,2,4-triazol-5-yl)thiophen-2-amine has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-(1-Methyl-3-propyl-1H-1,2,4-triazol-5-yl)thiophen-2-amine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. The triazole ring is known for its ability to coordinate with metal ions, which can be crucial in enzyme inhibition or activation.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-propyl-1H-1,2,4-triazole: Similar triazole structure but lacks the thiophene ring.
Thiophen-2-amine: Contains the thiophene ring but lacks the triazole moiety.
5-Amino-1H-1,2,4-triazole: Similar triazole structure with an amino group instead of the thiophene ring.
Uniqueness
5-(1-Methyl-3-propyl-1H-1,2,4-triazol-5-yl)thiophen-2-amine is unique due to the combination of the triazole and thiophene rings, which imparts distinct chemical and biological properties. This dual functionality allows for diverse applications in various fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H14N4S |
|---|---|
Molecular Weight |
222.31 g/mol |
IUPAC Name |
5-(2-methyl-5-propyl-1,2,4-triazol-3-yl)thiophen-2-amine |
InChI |
InChI=1S/C10H14N4S/c1-3-4-9-12-10(14(2)13-9)7-5-6-8(11)15-7/h5-6H,3-4,11H2,1-2H3 |
InChI Key |
CAAPEXOPTWXOPL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN(C(=N1)C2=CC=C(S2)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


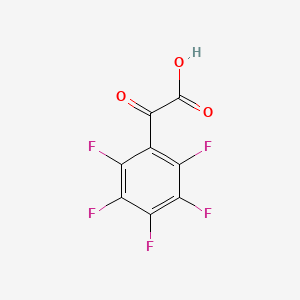
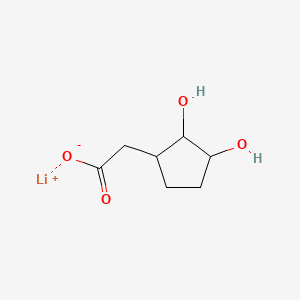
![(1S,4S)-2-isopropyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B13537031.png)
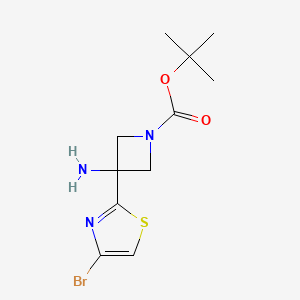

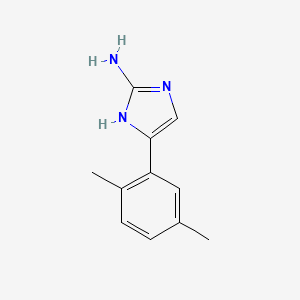

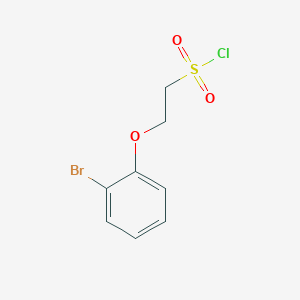
![(1R,5S,6R)-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B13537065.png)
![Ethyl 2-oxo-2-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetate](/img/structure/B13537077.png)
